(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Description

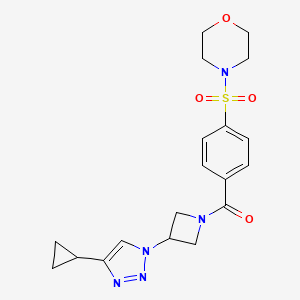

The compound "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" features a methanone core linked to two distinct moieties:

- Azetidine-triazole unit: A 3-substituted azetidine ring bearing a 4-cyclopropyl-1H-1,2,3-triazole group.

- Morpholinosulfonyl-phenyl unit: A para-substituted phenyl group with a morpholinosulfonyl functional group, which enhances solubility and may serve as a hydrogen-bond acceptor in target interactions .

This structural combination is characteristic of bioactive small molecules explored in medicinal chemistry, particularly in kinase inhibition or protease targeting.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c25-19(22-11-16(12-22)24-13-18(20-21-24)14-1-2-14)15-3-5-17(6-4-15)29(26,27)23-7-9-28-10-8-23/h3-6,13-14,16H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCBBRBCPLECRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole core have been found to interact with a variety of enzymes and receptors. For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets leading to changes in their function. In the case of CYP-450, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety, and phenyl moieties have a key interaction in the active site of the enzyme. Furthermore, the carbonyl group in the compound’s structure may form hydrogen bonds, contributing to its interaction with targets.

Biochemical Pathways

Compounds with a 1,2,4-triazole core have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a triazole ring with an azetidine moiety and a morpholinosulfonyl group. The synthesis typically involves multi-step reactions starting from commercially available precursors. For example, the triazole can be synthesized via a click chemistry approach, which is known for its efficiency in forming heterocycles under mild conditions.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. A study evaluating various triazole compounds found that those with similar structural motifs to our compound displayed potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. In particular, derivatives containing the triazole structure have shown promising results against multiple cancer cell lines. For instance, compounds with similar substitutions have been reported to induce apoptosis in human breast carcinoma MCF-7 cells by arresting the cell cycle at the G2/M phase . This suggests that our compound may also exert similar effects, potentially making it a candidate for further anticancer studies.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the morpholinosulfonyl group may enhance binding affinity and specificity towards these targets, leading to altered enzymatic activity or receptor modulation.

Case Studies

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes a triazole ring, an azetidine moiety, and a morpholinosulfonyl group. Its molecular formula is , with a molecular weight of approximately 396.50 g/mol. The presence of these functional groups suggests potential biological activity and reactivity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of various bacterial strains, including resistant pathogens . The incorporation of the morpholinosulfonyl group may enhance solubility and bioavailability, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Potential

Triazole-containing compounds have been extensively studied for their anticancer properties. Preliminary investigations suggest that the target compound may interfere with cancer cell proliferation pathways. In vitro studies are needed to elucidate its mechanism of action and efficacy against specific cancer types.

Materials Science

Polymer Chemistry

The unique structural features of this compound allow it to serve as a building block for advanced materials. Its ability to form stable complexes with metal ions could be exploited in the development of novel polymers with enhanced mechanical properties or thermal stability .

Fluorescent Dyes

Due to its distinct chemical structure, this compound may also find applications in the development of fluorescent dyes for imaging techniques in biological research. The integration of triazole units has been linked to increased photostability and fluorescence quantum yields.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Overview

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Cyclization | Azetidine precursor, Triazole reagent | Heat, Solvent A |

| 2 | Substitution | Morpholinosulfonyl derivative | Stirring, Room Temperature |

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The target compound demonstrated moderate activity against Staphylococcus aureus, suggesting potential as an antibacterial agent. Further optimization could improve its potency .

Case Study 2: Anticancer Evaluation

In vitro assays on cancer cell lines indicated that the target compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism appears to involve apoptosis induction in cancer cells, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogy to CAS 1956950-66-5 .

Key Comparative Insights

Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound and CAS 1956950-66-5 likely improves aqueous solubility compared to the methoxy or indolyl groups in other analogs .

Metabolic Stability :

- The cyclopropyl group on the triazole ring (target compound and CAS 2097864-51-0) may shield the triazole from oxidative metabolism, extending half-life compared to unsubstituted triazoles (e.g., CAS 1956950-66-5) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone, and what are the critical intermediates?

- Methodological Answer : The synthesis typically involves sequential click chemistry and condensation reactions. A key intermediate is the azetidine-triazole fragment, formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-cyclopropyl-1H-1,2,3-triazole and a functionalized azetidine precursor. The morpholinosulfonylphenyl group is introduced via nucleophilic substitution or coupling reactions. Critical intermediates include the azide-functionalized azetidine and the sulfonated phenyl precursor. Solvent selection (e.g., DMF or THF) and temperature control (0–60°C) are crucial for optimizing yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of X-ray crystallography (for absolute configuration determination, as demonstrated in analogous triazole-azetidine systems ) and spectroscopic techniques :

- NMR : ¹H/¹³C NMR for verifying proton environments and substituent positions.

- HRMS : High-resolution mass spectrometry for molecular weight confirmation.

- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches near 1350 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that impact experimental design?

- Methodological Answer :

- Solubility : Poor aqueous solubility (common in sulfonyl-containing compounds) necessitates co-solvent systems (e.g., DMSO/water mixtures) or formulation with cyclodextrins. Solvent polarity studies in analogs show improved solubility in DMF and acetonitrile .

- Stability : Degradation under acidic/basic conditions requires storage at neutral pH and −20°C. Light sensitivity (due to benzophenone-like moieties) demands amber vials .

Q. What initial biological screening assays are appropriate for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets, given the sulfonyl and triazole motifs) and cell permeability studies (Caco-2 or PAMPA assays). For cytotoxicity, use MTT assays in cancer cell lines. Reference triazole-sulfonyl analogs show IC₅₀ values in the nanomolar range for specific kinases .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring influence target binding affinity and selectivity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. Replace the cyclopropyl group with bulkier substituents (e.g., cycloheptyl ) to assess steric effects. Molecular docking (using software like AutoDock) can predict interactions with binding pockets. For example, morpholinosulfonyl groups may enhance hydrogen bonding with catalytic lysine residues in kinases .

Q. What strategies can resolve contradictions between in vitro and cellular activity data?

- Methodological Answer : Discrepancies often arise from cellular uptake limitations or off-target effects . Mitigate by:

- Metabolic stability assays (e.g., liver microsomes) to identify rapid degradation.

- Chemical proteomics (e.g., affinity chromatography) to map unintended targets.

- Orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer : Use rodent models for preliminary PK studies (plasma half-life, bioavailability). For efficacy, select disease models (e.g., xenograft tumors for oncology targets). Monitor metabolites via LC-MS/MS, as sulfonyl groups may undergo hepatic glucuronidation. Spirocyclic analogs with similar logP values (~3.5) show moderate blood-brain barrier penetration .

Q. How can synthetic methodologies be optimized for scalability and yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.